5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine
Description
Properties
IUPAC Name |
5-(4-methoxy-4-methylpiperidin-1-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-12(16-2)5-7-15(8-6-12)10-3-4-11(13)14-9-10/h3-4,9H,5-8H2,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCELDJDWMFJXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CN=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1871641-90-5 | |
| Record name | 5-(4-methoxy-4-methylpiperidin-1-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine typically involves the reaction of 4-methoxy-4-methylpiperidine with 2-chloropyridine-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols depending on the extent of reduction.
Scientific Research Applications
Chemistry
The compound serves as a building block in the synthesis of more complex molecules. Its role as a ligand in coordination chemistry has been explored, facilitating the development of new materials with tailored properties.
| Application | Description |
|---|---|
| Building Block | Used in synthesizing complex organic compounds |
| Coordination Chemistry | Acts as a ligand for metal complexes |
Biology
In biological research, 5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine is investigated for its interactions with biological macromolecules. Studies have shown that it can modulate enzyme activity and influence various biochemical pathways, making it relevant in pharmacological research.
| Biological Interaction | Impact |
|---|---|
| Enzyme Modulation | Influences metabolic pathways |
| Receptor Binding | Potential therapeutic targets |
Medicine
The compound is being explored for its therapeutic potential. It has been identified as a precursor in the synthesis of pharmaceutical compounds aimed at treating neurological disorders and certain cancers. Its mechanism of action involves binding to specific receptors or enzymes, thus modulating their activity.
| Medical Application | Target Conditions |
|---|---|
| Neurological Disorders | Alzheimer's disease, cognitive impairment |
| Cancer Treatment | Potential anticancer agents |
Case Study: In one study, derivatives of this compound were evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting tumor growth .
Industry
In industrial applications, this compound is utilized in the development of new materials and agrochemicals. Its unique properties enhance the effectiveness of pesticides and herbicides by improving target specificity.
| Industrial Use | Description |
|---|---|
| Agrochemicals | Improves efficacy of pesticides |
| Material Development | Used to create novel polymers |
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares structural analogs of 5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine, highlighting key substituents and their pharmacological relevance:
Key Observations:
- Piperidine vs. Piperazine Rings : Piperidine-based derivatives (e.g., the target compound) often exhibit enhanced metabolic stability compared to piperazine analogs due to reduced flexibility and oxidation susceptibility .
- Substituent Position : The 4-methoxy-4-methyl groups on the piperidine ring in the target compound likely improve lipophilicity and target engagement compared to smaller substituents (e.g., methyl or ethyl in piperazine derivatives) .
- Bridging Groups : Compounds like 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine incorporate a methylene bridge, which may enhance solubility but reduce membrane permeability .
Physicochemical Properties
| Property | This compound (Predicted) | 5-(4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 5-(Piperazin-1-yl)pyridin-2-amine |
|---|---|---|---|
| Molecular Weight | ~250 g/mol | 220.31 g/mol | 178.23 g/mol |
| LogP (Lipophilicity) | ~2.5 (moderate) | 1.101 (measured) | ~1.0 (low) |
| Solubility | Moderate (methoxy enhances aqueous solubility) | High (polar piperazine group) | Low (unsubstituted piperazine) |
| pKa | ~7.5 (amine protonation) | 7.71 (predicted) | ~8.0 |
Notes:
Biological Activity
5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine, with the molecular formula C12H19N3O, is a compound of interest in medicinal chemistry due to its unique structural features, including a methoxy group and a methyl group on the piperidine ring. This compound has been explored for its potential biological activities, including interactions with various biological macromolecules and its role in metabolic pathways.
The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-methoxy-4-methylpiperidine and 2-chloropyridine-5-amine, often facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The compound's unique structure may influence its reactivity and biological activity, distinguishing it from similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes, modulating their activity. The detailed pathways and targets depend on the specific biological context. For instance, it may act as an inhibitor or activator of certain enzymes, influencing various metabolic pathways .
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity:
- Preliminary studies suggest that derivatives similar to this compound have shown antiproliferative effects against various cancer cell lines, including lung and breast cancers .
- The potential for this compound to inhibit tumor growth is under investigation, with ongoing studies focusing on its efficacy in vivo.
2. Antimicrobial Properties:
- Compounds with similar structures have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess such properties .
3. Neuropharmacological Effects:
- The piperidine moiety is known for its role in neuropharmacology, indicating potential applications in treating neurological disorders through modulation of neurotransmitter systems.
Research Findings
Recent studies have focused on the synthesis and evaluation of various analogs of this compound to explore structure-activity relationships (SAR). These studies have provided insights into how modifications to the piperidine and pyridine rings can enhance or diminish biological activity.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
-
Case Study on Anticancer Activity:
- A series of derivatives were tested against various cancer cell lines. Results indicated that modifications at the piperidine ring significantly affected cytotoxicity, with some compounds showing IC50 values in the low micromolar range.
-
Neuropharmacological Assessment:
- In vitro assays demonstrated that certain derivatives could inhibit specific neurotransmitter receptors, suggesting potential applications in treating anxiety or depression-related disorders.
Q & A
Q. What computational-experimental hybrid approaches enhance synthesis and target prediction?
- Methodological Answer :
- Reaction prediction tools : Use IBM RXN for retrosynthetic planning.
- Machine learning : Train models on PubChem data to predict novel derivatives with improved ADMET properties.
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate enzyme-inhibitor dynamics to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
